molecular formula C7H15ClN2O2S B6607865 N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride CAS No. 2839143-37-0

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride

Cat. No.: B6607865
CAS No.: 2839143-37-0
M. Wt: 226.73 g/mol
InChI Key: WVJHJCDNBGOGSW-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of cyclopropyl groups, an aminomethyl group, and a sulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of cyclopropylamine with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with formaldehyde and hydrogen chloride to introduce the aminomethyl group, resulting in the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclopropyl sulfonic acid derivatives.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl groups contribute to the compound’s stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(aminomethyl)-cyclopropanol
  • Cyclopropylamine
  • Cyclopropanesulfonamide

Uniqueness

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c8-5-7(3-4-7)9-12(10,11)6-1-2-6;/h6,9H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJHJCDNBGOGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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